5,7-diphenyl-N-[4-(propan-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
5,7-diphenyl-N-[4-(propan-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: DPYPA , is a fascinating compound with a complex structure. Let’s break it down:
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Core Structure: : The compound features a pyrrolo[2,3-d]pyrimidine scaffold, which consists of a pyrrole ring fused with a pyrimidine ring. This arrangement imparts unique properties to DPYPA.
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Substituents: : The compound has two phenyl groups (C₆H₅) and an isopropyl (propan-2-yl) group attached to the pyrrolopyrimidine core.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for DPYPA. One common approach involves cyclization of appropriately substituted precursors. For instance, a key step might be the condensation of a 4-aminopyrrole with a 2,4-diaminopyrimidine derivative.
Reaction Conditions:: The cyclization reaction typically occurs under mild conditions, often using Lewis acids or other catalysts. Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly employed.
Industrial Production:: While DPYPA is not produced on an industrial scale, its synthesis can be scaled up using batch or flow processes. Optimization of reaction conditions and purification methods is crucial for large-scale production.
Chemical Reactions Analysis
Reactivity:: DPYPA undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction of the pyrimidine ring may yield different products.
Substitution: Substituents on the phenyl rings can be modified via substitution reactions.
Oxidation: Oxidizing agents like H₂O₂ or mCPBA.
Reduction: Reducing agents such as NaBH₄ or LiAlH₄.
Substitution: Halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines).
Major Products:: The specific products depend on reaction conditions and substituent patterns. Isomerization and regioselectivity play a role.
Scientific Research Applications
DPYPA finds applications in:
Medicine: Its derivatives may exhibit antitumor, antitubercular, or antiviral properties.
Chemistry: As a versatile building block for novel compounds.
Industry: Potential use in materials science or drug development.
Mechanism of Action
The exact mechanism of DPYPA’s effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
DPYPA’s uniqueness lies in its pyrrolopyrimidine core and specific substituents. Similar compounds include other pyrrolopyrimidines or imidazole-containing molecules.
Properties
Molecular Formula |
C27H24N4 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
5,7-diphenyl-N-(4-propan-2-ylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C27H24N4/c1-19(2)20-13-15-22(16-14-20)30-26-25-24(21-9-5-3-6-10-21)17-31(27(25)29-18-28-26)23-11-7-4-8-12-23/h3-19H,1-2H3,(H,28,29,30) |
InChI Key |
INNRMBNSKIJUSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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